- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)
![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://es.kuujia.com/scimg/cas/947248-49-9x500.png)
947248-49-9 structure
Nombre del producto:6-iodoimidazo[1,2-a]pyridin-2-amine
Número CAS:947248-49-9
MF:C7H6IN3
Megavatios:259.047112941742
MDL:MFCD14706543
CID:1026434
PubChem ID:22326845
6-iodoimidazo[1,2-a]pyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
- 6-iodoimidazo[1,2-a]pyridin-2-amine
- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
- WLZ3086
- SB10098
- 2-Amino-6-iodoimidazo[1,2-a]pyridine
- AS-42364
- MFCD14706543
- A857289
- 947248-49-9
- AKOS037629528
- 6-iodoimidazo[1,2-a]pyridine-2-amine
- SCHEMBL3138257
- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
- CTFSFUSMLGMIPV-UHFFFAOYSA-N
- SY036443
- CS-0050184
-
- MDL: MFCD14706543
- Renchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
- Clave inchi: CTFSFUSMLGMIPV-UHFFFAOYSA-N
- Sonrisas: IC1C=CC2=NC(=CN2C=1)N
Atributos calculados
- Calidad precisa: 258.96064g/mol
- Masa isotópica única: 258.96064g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 43.3Ų
6-iodoimidazo[1,2-a]pyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 25g |
¥ 21,502.00 | 2023-04-12 | |
abcr | AB513709-1 g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 1g |
€727.20 | 2023-04-18 | ||
eNovation Chemicals LLC | D494169-1G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 1g |
$430 | 2024-05-23 | |
abcr | AB513709-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine; . |
947248-49-9 | 1g |
€662.00 | 2024-08-02 | ||
eNovation Chemicals LLC | D494169-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 25g |
$4045 | 2024-05-23 | |
TRC | I737883-10mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 5g |
¥ 6,910.00 | 2023-04-12 | |
eNovation Chemicals LLC | D914049-1g |
2-Amino-6-iodoimidazo[1,2-a]pyridine |
947248-49-9 | 95% | 1g |
$1650 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 1g |
¥5402.00 | 2024-04-24 | |
1PlusChem | 1P00690F-250mg |
6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 95% | 250mg |
$172.00 | 2025-02-21 |
6-iodoimidazo[1,2-a]pyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referencia
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide ; 16 h, rt
Referencia
- Fragment based discovery of a novel and selective PI3 kinase inhibitorBioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referencia
- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referencia
- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referencia
- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux
Referencia
- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3KBioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
Referencia
- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
Referencia
- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329,
6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials
- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate
- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-
- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide
- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide
6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products
6-iodoimidazo[1,2-a]pyridin-2-amine Literatura relevante
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Productos relacionados
- 1421532-41-3(1-(3,4-dimethylphenyl)-3-2-(furan-2-yl)-2-hydroxypropylurea)
- 1234807-39-6(5-bromo-2-chloro-N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}benzamide)
- 1592588-36-7(1-(Cyclopropylamino)hex-4-yn-2-one)
- 39154-25-1((5,7-dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine)
- 2640954-72-7(4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 458526-08-4(6-benzyloxy-1,3-dihydro-indol-2-one)
- 953983-97-6(4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine)
- 2138203-05-9(Pyrazine, 5-bromo-3-ethyl-2-phenyl-)
- 1260864-96-7(Acetamide, N-[5-(3-azetidinyl)-2-thienyl]-)
- 1429376-88-4(7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Pureza:99%
Cantidad:10g
Precio ($):2243.0